

Spectroscopic Data of Aniracetam (CAS 72432-10-1): A Technical Guide

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Compound of Interest

Compound Name: 6-Acetylpicolinonitrile

Cat. No.: B134649

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Introduction: This technical guide provides an in-depth overview of the spectroscopic data for Aniracetam, a nootropic agent identified by CAS number 72432-10-1. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for Aniracetam are crucial for its structural elucidation and confirmation.

^1H and ^{13}C NMR Spectroscopic Data

While a complete, officially tabulated dataset with chemical shifts and coupling constants is not readily available in the public domain, the expected chemical shifts can be predicted based on the structure of Aniracetam. The following table summarizes these predicted values and will be updated as experimentally verified data becomes available.

Table 1: Predicted ^1H and ^{13}C NMR Data for Aniracetam

Atom/Group	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2', H-6' (Aromatic)	~7.8-8.0	~130-132	Doublet	~8-9
H-3', H-5' (Aromatic)	~6.9-7.1	~113-115	Doublet	~8-9
OCH ₃	~3.8-3.9	~55-56	Singlet	N/A
CH ₂ (Pyrrolidinone, α to N)	~3.6-3.8	~45-47	Triplet	~7-8
CH ₂ (Pyrrolidinone, β to N)	~2.1-2.3	~18-20	Multiplet	~7-8
CH ₂ (Pyrrolidinone, γ to N)	~2.4-2.6	~30-32	Triplet	~7-8
C=O (Amide)	N/A	~174-176	N/A	N/A
C=O (Benzoyl)	N/A	~168-170	N/A	N/A
C-1' (Aromatic)	N/A	~125-127	N/A	N/A
C-4' (Aromatic)	N/A	~162-164	N/A	N/A

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of a small organic molecule like Aniracetam is as follows:

1.2.1. Sample Preparation:

- Weigh approximately 5-25 mg of Aniracetam for ^1H NMR and 50-100 mg for ^{13}C NMR.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- d , DMSO- d_6) in a clean, dry vial.
- To ensure homogeneity and remove any particulate matter, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube.
- Cap the NMR tube securely.

1.2.2. Instrument Parameters and Data Acquisition:

- The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR.
- The instrument is locked onto the deuterium signal of the solvent.
- Shimming is performed to optimize the magnetic field homogeneity.
- For a standard ^1H NMR spectrum, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
- For a ^{13}C NMR spectrum, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Standard pulse programs are used for both ^1H and ^{13}C NMR acquisition.

1.2.3. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
- The spectrum is phased and baseline corrected.
- Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of Aniracetam shows characteristic absorption bands corresponding to its functional groups.

Table 2: Characteristic IR Absorption Bands for Aniracetam

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3100-3000	Aromatic C-H	Stretching
~2950-2850	Aliphatic C-H	Stretching
~1760-1690	C=O (Amide)	Stretching
~1680-1640	C=O (Benzoyl)	Stretching
~1600, ~1500	Aromatic C=C	Stretching
~1250	C-O (Aryl ether)	Stretching
~1170	C-N	Stretching

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common technique for obtaining the IR spectrum of solid samples.

2.2.1. Sample Preparation:

- A small amount of solid Aniracetam is placed directly onto the ATR crystal.

2.2.2. Instrument Parameters and Data Acquisition:

- The spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

- A background spectrum of the clean ATR crystal is recorded first.
- The sample spectrum is then recorded.
- A sufficient number of scans are co-added to obtain a high-quality spectrum.

2.2.3. Data Processing:

- The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- The spectrum is typically displayed with wavenumber (cm^{-1}) on the x-axis and transmittance or absorbance on the y-axis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometric Data

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods have been developed for the analysis of Aniracetam.

Table 3: Mass Spectrometry Data for Aniracetam

Technique	Ionization Mode	Precursor Ion (m/z)	Product Ions (m/z)
LC-MS/MS	Positive Electrospray (ESI+)	220.1	135.0, 107.0, 77.0
GC-MS	Electron Ionization (EI)	219 (M^+)	135, 107, 77

Experimental Protocols for Mass Spectrometry

3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

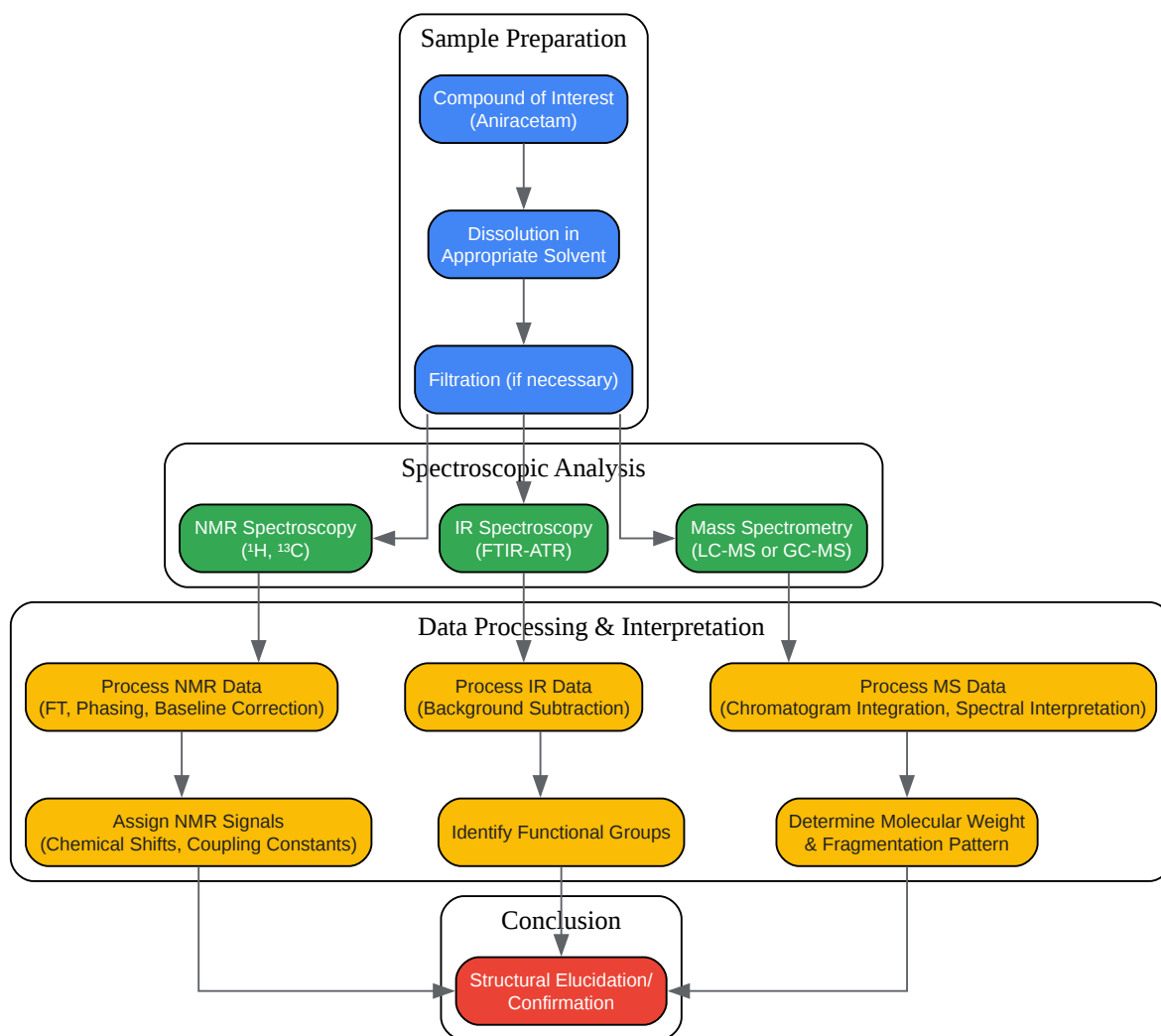
- **Chromatographic Separation:** Aniracetam is separated from the sample matrix using a reverse-phase HPLC column (e.g., C18). A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
- **Mass Spectrometry:** The eluent from the HPLC is introduced into the mass spectrometer.
- **Ionization:** Electrospray ionization (ESI) in the positive ion mode is commonly used.
- **Detection:** The precursor ion of Aniracetam (m/z 220.1) is selected and fragmented, and the resulting product ions are detected.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS):

- **Sample Preparation:** The sample containing Aniracetam is dissolved in a suitable organic solvent.
- **Chromatographic Separation:** The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5MS). The oven temperature is programmed to separate the components of the sample.
- **Mass Spectrometry:** The eluent from the GC is introduced into the mass spectrometer.
- **Ionization:** Electron ionization (EI) at 70 eV is typically used.
- **Detection:** The mass spectrometer is operated in full scan mode to obtain the mass spectrum of Aniracetam, or in selected ion monitoring (SIM) mode for targeted analysis.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like Aniracetam.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a comprehensive summary of the available spectroscopic data and analytical methodologies for Aniracetam. The presented information is essential for the quality control, structural verification, and further research and development of this compound.

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